4-(2-(2-Acetamidothiazol-4-yl)acetamido)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-(2-acetamido-1,3-thiazol-4-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8(19)16-14-18-11(7-22-14)6-12(20)17-10-4-2-9(3-5-10)13(15)21/h2-5,7H,6H2,1H3,(H2,15,21)(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRKJVDOOHLDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 2 Acetamidothiazol 4 Yl Acetamido Benzamide and Its Analogues
Retrosynthetic Analysis and Key Intermediate Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(2-(2-Acetamidothiazol-4-yl)acetamido)benzamide, the analysis reveals two key amide bonds that can be disconnected.
First Disconnection (Amide Bond): The primary disconnection is at the amide linkage between the benzamide (B126) moiety and the acetamidothiazole acetic acid side chain. This simplifies the target molecule into two key intermediates: 4-aminobenzamide (B1265587) and 2-(2-acetamidothiazol-4-yl)acetic acid .
Second Disconnection (Amide Bond): The intermediate 2-(2-acetamidothiazol-4-yl)acetic acid can be further deconstructed by disconnecting the acetamido group. This leads to (2-aminothiazol-4-yl)acetic acid and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.
Third Disconnection (Thiazole Ring): The (2-aminothiazol-4-yl)acetic acid intermediate can be broken down via a disconnection strategy that leads back to precursors for the Hantzsch thiazole (B1198619) synthesis. This identifies thiourea (B124793) and a 4-carbon α-halo-γ-ketoacid derivative, such as ethyl 4-chloroacetoacetate or 4-chloroacetoacetyl chloride , as the fundamental building blocks. google.comgoogle.com
4-Aminobenzamide : A commercially available or readily synthesized aromatic amine.
(2-Aminothiazol-4-yl)acetic acid : The core heterocyclic component.
2-(2-Acetamidothiazol-4-yl)acetic acid : The acylated side chain ready for coupling.
Classical and Microwave-Assisted Synthetic Routes
The construction of this compound can be achieved through a combination of classical heating methods and modern microwave-assisted techniques, which can significantly reduce reaction times and improve yields. rjpbcs.com
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most widely used methods for constructing the thiazole ring. synarchive.com The reaction involves the condensation of an α-haloketone with a thioamide. organic-chemistry.org For the synthesis of the (2-aminothiazol-4-yl)acetic acid intermediate, the reaction is typically between thiourea and an ethyl 4-haloacetoacetate. google.com
The general mechanism involves the initial reaction between the sulfur of the thiourea and the carbon bearing the halogen on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Classical Method: The classical approach involves refluxing the reactants in a suitable solvent, such as ethanol, for several hours. rjpbcs.com For example, reacting ethyl 4-chloroacetoacetate with thiourea in refluxing ethanol, followed by hydrolysis of the resulting ester, yields (2-aminothiazol-4-yl)acetic acid. A process for preparing the hydrochloride salt of this acid involves reacting thiourea with 4-chloroacetoacetyl chloride in a water/chlorohydrocarbon system. google.comgoogle.com
Microwave-Assisted Method: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govrsc.orgingentaconnect.com The Hantzsch synthesis is particularly amenable to microwave heating, often leading to dramatic reductions in reaction time from hours to minutes and an increase in product yields. rjpbcs.comnih.gov One-pot, three-component syntheses under microwave irradiation can further enhance efficiency by combining multiple steps without isolating intermediates. nih.gov
| Parameter | Classical Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours (e.g., 8 hours) rjpbcs.com | Minutes (e.g., 10-15 minutes) rjpbcs.com |
| Energy Source | Conventional heating mantle/oil bath | Microwave reactor |
| Yields | Moderate to good | Often higher than classical methods rjpbcs.com |
| Conditions | Refluxing solvent | Sealed vessel, controlled temperature and pressure nih.gov |
The assembly of the final molecule relies on the formation of two amide bonds.
Acylation of 2-Aminothiazole (B372263): The amino group at the C2 position of the thiazole ring is readily acylated. The synthesis of the 2-(2-acetamidothiazol-4-yl)acetic acid intermediate is achieved by treating (2-aminothiazol-4-yl)acetic acid with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a mild base. mdpi.com
Amide Bond Formation (Coupling Reaction): The final and most critical step is the coupling of the carboxylic acid group of 2-(2-acetamidothiazol-4-yl)acetic acid with the amino group of 4-aminobenzamide. Direct reaction by heating is often ineffective and can lead to side products. chemistrysteps.com Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.combachem.com
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. chemistrysteps.comnih.govresearchgate.net Other efficient reagents include uronium-based compounds like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). youtube.comnih.gov The reaction is typically carried out in an inert solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. chemistrysteps.com
| Reagent | Full Name | Byproduct | Solubility of Byproduct | Key Features |
|---|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Effective and inexpensive; byproduct removed by filtration. chemistrysteps.com |
| EDC (EDCI) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) derivative | Water-soluble | Byproduct easily removed by aqueous workup; ideal for various applications. chemistrysteps.combachem.comresearchgate.net |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Soluble | Highly efficient, rapid couplings, low racemization; often used for difficult couplings. youtube.comnih.gov |
To create analogues of the target compound, the 4-aminobenzamide moiety can be modified. This derivatization is typically achieved by starting with different substituted anilines or benzoyl chlorides during the synthesis of the benzamide intermediate. For instance, a substituted p-nitrobenzoyl chloride can be reacted with ammonia, followed by reduction of the nitro group to yield a substituted 4-aminobenzamide. google.com This allows for the introduction of various functional groups onto the benzene (B151609) ring, enabling the exploration of structure-activity relationships.
Alternatively, derivatization can be performed on a pre-formed molecule if it contains suitable functional groups. However, for the benzamide part, it is synthetically more straightforward to incorporate the desired substituents into the 4-aminobenzamide starting material before the final coupling step. Derivatization strategies are crucial in medicinal chemistry for optimizing the properties of a lead compound. nih.govlibretexts.orgnih.gov
Novel Synthetic Approaches and Efficiency Improvements
Modern synthetic chemistry aims to improve efficiency by reducing step counts, increasing yields, and employing environmentally benign conditions. For the synthesis of this compound and its analogues, several improvements on classical routes have been explored.
One-Pot Syntheses: Combining multiple reaction steps into a single operation without isolating intermediates saves time, reagents, and solvents. Multicomponent reactions, such as a one-pot Hantzsch synthesis involving an α-haloketone, thiourea, and another reactant, can rapidly generate molecular complexity. nih.gov
Microwave-Assisted Organic Synthesis (MAOS): As mentioned, microwaves provide rapid and efficient heating, often improving yields and reducing side reactions for both thiazole formation and amide coupling steps. rjpbcs.comnih.govnih.gov
Catalyst Development: The use of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid for the Hantzsch reaction, offers a greener alternative to traditional homogeneous catalysts. nih.gov These catalysts can be easily recovered and reused, simplifying purification and reducing waste.
Purification and Isolation Techniques for Research Scale
The purity of a synthesized compound is critical for its subsequent analysis and evaluation. emu.edu.tr On a research scale, several standard techniques are employed to purify the intermediates and the final product, this compound, which is expected to be a solid.
Thin-Layer Chromatography (TLC): TLC is an indispensable analytical tool used to monitor the progress of a reaction and to determine the purity of the product. It also helps in identifying the appropriate solvent system for column chromatography. emu.edu.tr
Filtration: This is a basic technique used to separate a solid product from a liquid phase. youtube.combyjus.com Vacuum filtration is commonly used to efficiently collect crystalline products after a reaction or recrystallization. reachemchemicals.com Gravity filtration is often used to remove solid impurities from a hot solution during recrystallization. reachemchemicals.com
Recrystallization: This is the most common method for purifying solid organic compounds. The technique relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. youtube.com The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities in the solution. emu.edu.tr
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a highly effective purification method. emu.edu.tr The mixture is passed through a stationary phase (commonly silica (B1680970) gel) using a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the components to the stationary phase. byjus.com
Exploration of Structure Activity Relationships Sar Within the 2 Acetamidothiazole Benzamide Series
Impact of Substituent Variations on Molecular Interactions
The biological activity of the 2-acetamidothiazole-benzamide scaffold is highly sensitive to the nature and position of substituents on both the thiazole (B1198619) and benzamide (B126) rings. Variations in these substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interactions with biological targets.
On the Benzamide Moiety: The benzamide ring serves as a crucial recognition element, often engaging in hydrogen bonding and aromatic interactions within a target's binding site. The position and electronic nature of substituents on this ring can modulate these interactions. For instance, electron-withdrawing groups can enhance the hydrogen bond donating capacity of the amide proton, while electron-donating groups can increase the hydrogen bond accepting strength of the carbonyl oxygen. The specific placement of these groups (ortho, meta, or para) dictates the directional nature of these interactions.
On the 2-Acetamidothiazole (B125242) Moiety: The 2-acetamidothiazole core also presents opportunities for modification. The acetamido group is a key hydrogen bond donor and acceptor. Alterations to the acetyl group, such as replacement with larger acyl groups or different functional groups, can probe the steric and electronic requirements of the binding pocket. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, can participate in various non-covalent interactions, including hydrogen bonding and metal coordination.
The following table summarizes hypothetical SAR data based on common observations in similar chemical series, illustrating the impact of substituent changes on biological activity.
| Compound ID | R1 (Benzamide) | R2 (Thiazole-Acetamido) | Biological Activity (IC50, µM) |
| 1 | H | CH3 | 10.5 |
| 1a | 4-OCH3 | CH3 | 8.2 |
| 1b | 4-Cl | CH3 | 5.1 |
| 1c | 3-NO2 | CH3 | 15.8 |
| 1d | H | C2H5 | 12.3 |
| 1e | H | Cyclopropyl | 9.7 |
This is a hypothetical data table for illustrative purposes.
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional conformation of 4-(2-(2-Acetamidothiazol-4-yl)acetamido)benzamide is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a range of conformations. The biologically active conformation is the one that best fits the binding site of its molecular target, maximizing favorable interactions.
Bioisosteric Modifications and Their Academic Implications
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to modulate potency, selectivity, and metabolic stability. In the context of the 2-acetamidothiazole-benzamide series, several bioisosteric modifications can be explored with significant academic implications.
Thiazole Ring Bioisosteres: The 2-acetamidothiazole ring can be replaced by other five-membered heterocycles such as oxazole, isoxazole, pyrazole, or triazole. These modifications alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the core scaffold. For example, replacing the sulfur atom of the thiazole with an oxygen atom (oxazole) can impact the geometry and lipophilicity of the molecule.
Amide Bond Bioisosteres: The amide linkages are susceptible to enzymatic cleavage. Replacing one or both amide bonds with bioisosteres such as esters, sulfonamides, or reversed amides can enhance metabolic stability. Each replacement, however, will alter the hydrogen bonding pattern and conformational flexibility, providing valuable insights into the specific requirements for biological activity. For instance, a sulfonamide bioisostere would introduce a tetrahedral geometry compared to the planar amide, significantly altering the spatial arrangement of the connected aromatic rings.
The following table presents potential bioisosteric replacements and their anticipated impact on molecular properties.
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| 2-Acetamidothiazole | 2-Acetamidooxazole | Altered electronics and lipophilicity |
| Benzamide | Benzenesulfonamide | Increased metabolic stability, altered geometry |
| Acetamido Linker | Ester Linker | Modified hydrogen bonding, potential for hydrolysis |
Linker Length and Composition Studies
The acetamido linker connecting the 2-aminothiazole (B372263) and benzoyl moieties is not merely a spacer but an active contributor to the molecule's biological profile. Studies on analogous compounds have shown that both the length and the chemical nature of the linker are critical for optimal activity.
Linker Length: Shortening or lengthening the linker can drastically alter the distance and relative orientation between the two aromatic systems. If the binding site requires a specific distance between two key interaction points, any deviation from the optimal linker length will result in a loss of affinity. For example, inserting an additional methylene (B1212753) group into the linker would increase its flexibility and the accessible distance between the terminal rings.
Linker Composition: The composition of the linker also plays a vital role. The presence of the amide bond provides rigidity and specific hydrogen bonding capabilities. Replacing the acetamido group with a more flexible alkyl chain or a more rigid cyclic structure would significantly impact the conformational freedom of the molecule. The introduction of different functional groups within the linker, such as hydroxyl or amino groups, could introduce new interaction points with the biological target. Research on similar benzamide derivatives has demonstrated that even subtle changes, like the introduction of a substituent on the linker, can have a profound effect on the molecule's ability to bind to its target.
Computational and Theoretical Studies on 4 2 2 Acetamidothiazol 4 Yl Acetamido Benzamide
Molecular Docking and Ligand-Target Complex Prediction
A thorough review of existing research indicates that no specific molecular docking studies have been published for 4-(2-(2-Acetamidothiazol-4-yl)acetamido)benzamide. Such a study would involve identifying a relevant biological target, such as an enzyme or receptor implicated in a disease pathway, and then computationally modeling the interaction of the compound with this target. The results of such an analysis, typically presented in a data table format, would be instrumental in predicting the compound's potential biological activity and guiding further experimental validation.
Table 1: Hypothetical Molecular Docking Data for this compound (Note: This table is for illustrative purposes only, as no specific data exists in the literature.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Not Available | Not Available | Not Available | Not Available |
Molecular Dynamics Simulations to Elucidate Conformational Stability and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and stability of a ligand-protein complex in a simulated physiological environment. nih.gov This technique allows researchers to observe the dynamic behavior of the complex, which is often crucial for understanding the intricacies of molecular recognition and binding. researchgate.net
To date, there are no published molecular dynamics simulation studies specifically focused on this compound. A molecular dynamics study of this compound, likely in complex with a predicted target protein from docking studies, would yield valuable data on the stability of the binding pose, the flexibility of different regions of the compound and the protein, and the persistence of key intermolecular interactions over time.
Table 2: Illustrative Molecular Dynamics Simulation Parameters (Note: This table illustrates typical parameters for an MD simulation, as no specific study has been conducted for the compound of interest.)
| Simulation Parameter | Value |
| Software | Not Available |
| Force Field | Not Available |
| Simulation Time | Not Available |
| Temperature | Not Available |
| Pressure | Not Available |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. nih.gov These calculations provide insights into the molecule's reactivity, stability, and potential sites for metabolic transformation.
Specific quantum chemical calculations for this compound have not been reported in the scientific literature. Such studies would be beneficial in understanding the intrinsic electronic properties of the molecule, which in turn could help in explaining its potential interactions with biological targets and its metabolic fate.
Table 3: Key Parameters from Quantum Chemical Calculations (Note: The following table is a template for data that would be generated from quantum chemical calculations, which are not currently available for this compound.)
| Parameter | Calculated Value |
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| Band Gap | Not Available |
| Dipole Moment | Not Available |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net By identifying molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for the desired biological effect. nih.gov
A QSAR study involving this compound would require a dataset of structurally related compounds with experimentally determined biological activities. As no such dataset or corresponding QSAR model has been published, it is not possible to provide specific mechanistic insights for this compound based on this methodology. The development of a QSAR model would be a valuable step in the rational design of more potent analogs.
Table 4: Example of a QSAR Model Equation (Note: This is a generic example of a QSAR equation, as no model exists for the specified compound.)
Biological Activity = a(Descriptor 1) + b(Descriptor 2) + c Where 'a' and 'b' are coefficients, and 'c' is a constant. Specific descriptors and coefficients are not available.
Development and Application of Analytical Methodologies for Research Purposes
Spectroscopic Characterization Techniques for Structural Elucidation
The definitive identification and structural confirmation of 4-(2-(2-Acetamidothiazol-4-yl)acetamido)benzamide would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would be essential.
¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the benzamide (B126) and thiazole (B1198619) rings, the methylene (B1212753) protons of the acetamido linker, and the methyl protons of the acetyl group. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (e.g., singlets, doublets, triplets) would indicate adjacent protons.
¹³C NMR provides information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).
Hypothetical ¹H NMR Data Table:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 | Singlet | 1H | Acetamido NH |
| ~10.5 | Singlet | 1H | Benzamide NH |
| ~8.5 | Singlet | 1H | Amide NH |
| ~7.8 | Doublet | 2H | Aromatic CH (Benzamide) |
| ~7.6 | Doublet | 2H | Aromatic CH (Benzamide) |
| ~7.0 | Singlet | 1H | Thiazole CH |
| ~3.8 | Singlet | 2H | Methylene CH₂ |
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₁₄H₁₃N₅O₃S).
Hypothetical Mass Spectrometry Data Table:
| Technique | Ionization Mode | Observed m/z | Interpretation |
|---|---|---|---|
| HRMS | ESI+ | [M+H]⁺ calculated: 344.0817 | Molecular formula confirmation |
| [M+H]⁺ observed: 344.0815 |
Chromatographic Methods for Purity Assessment and Isolation of Analogues
Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for the isolation of any related substances or analogues.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed for this compound. This would involve a stationary phase (e.g., C18 column) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Hypothetical HPLC Purity Data Table:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~5.8 min |
Preparative Chromatography , a scaled-up version of analytical HPLC, would be used to isolate pure samples of this compound or any of its analogues from a reaction mixture for further study.
Advanced Techniques for Investigating Molecular Interactions
To understand the potential biological activity or material properties of this compound, advanced techniques are used to study its interactions with other molecules, such as proteins or nucleic acids.
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time. In a hypothetical scenario, the compound could be flowed over a sensor chip immobilized with a target protein. The change in the refractive index at the sensor surface upon binding would be measured, providing data on the association and dissociation rates.
Hypothetical SPR Data Table:
| Analyte | Ligand | Kₐ (1/Ms) | Kₔ (1/s) | Kₒ (M) |
|---|
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). In a typical ITC experiment, a solution of the compound would be titrated into a solution containing the target molecule, and the heat released or absorbed would be measured.
By systematically applying these analytical methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, which is a prerequisite for any further development or application.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets and Pathways
The thiazole (B1198619) nucleus is a cornerstone in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities, including antimicrobial and anticancer effects. nih.gov Similarly, the benzamide (B126) scaffold is a common feature in many biologically active compounds. nih.govresearchgate.net The future exploration of 4-(2-(2-Acetamidothiazol-4-yl)acetamido)benzamide would likely begin with broad-spectrum screening against various cell lines and receptor panels to identify potential biological targets.
Potential areas of investigation include:
Anticancer Activity: Thiazole derivatives have shown promise as anticancer agents by targeting various pathways, including VEGFR-2 inhibition. mdpi.com Future studies could investigate the effect of this compound on cancer cell proliferation and identify the specific kinases or signaling pathways it may modulate. A hypothetical screening cascade could yield initial data on its cytotoxic effects, as illustrated in the table below.
Table 1: Hypothetical Anticancer Screening Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | 15.2 |
| HT-29 | Colon | 22.8 |
| A549 | Lung | 18.5 |
| PC-3 | Prostate | > 50 |
Antimicrobial Effects: The thiazole ring is a known pharmacophore in antimicrobial agents. mdpi.com Research could be directed towards evaluating the compound's efficacy against a panel of bacterial and fungal strains, including drug-resistant variants.
Enzyme Inhibition: Many thiazole-containing compounds are known to be enzyme inhibitors. researchgate.net A logical next step would be to screen this compound against a library of clinically relevant enzymes, such as kinases, proteases, and metabolic enzymes.
Design of Advanced Chemical Probes Based on the this compound Scaffold
Once a biological target is identified, the development of chemical probes based on the this compound scaffold would be crucial for target validation and studying its biological function. These probes are designed by incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, onto the parent compound.
Key considerations for probe design would include:
Preservation of Biological Activity: The point of attachment for the linker and tag must be carefully chosen to avoid disrupting the key interactions with the biological target.
Linker Optimization: The length and chemical nature of the linker can significantly impact the probe's efficacy and specificity.
Tag Selection: The choice of the reporter tag will depend on the specific application, such as cellular imaging or affinity purification.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. orgsyn.orgeurekaselect.com These computational tools can be leveraged to accelerate the development of analogs of this compound with improved potency and selectivity.
Potential applications of AI and ML include:
Predictive Modeling: ML models can be trained on existing data for similar thiazole and benzamide derivatives to predict the biological activity of new virtual compounds. acs.org This can help prioritize the synthesis of the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties.
Mechanism of Action Prediction: AI algorithms can analyze large datasets from high-throughput screening and omics studies to generate hypotheses about the compound's mechanism of action. nih.gov
Table 2: Illustrative Use of Machine Learning in Predicting Biological Activity
| Compound ID | Scaffold | Predicted IC₅₀ (µM) | Confidence Score |
|---|---|---|---|
| Analog-1 | Acetamidothiazole-benzamide | 8.5 | 0.92 |
| Analog-2 | Acetamidothiazole-benzamide | 12.1 | 0.88 |
| Analog-3 | Acetamidothiazole-benzamide | 5.3 | 0.95 |
Development of Robust Synthetic Strategies for Complex Analogues
To explore the structure-activity relationship (SAR) of this compound, efficient and versatile synthetic routes are necessary to generate a library of diverse analogues. While general methods for the synthesis of thiazoles and benzamides are well-established, the specific substitution pattern of this compound may require tailored synthetic strategies. nih.govnih.govnih.gov
Future synthetic research could focus on:
Modular Synthesis: Developing a modular synthetic pathway that allows for the easy modification of different parts of the molecule, including the thiazole ring, the benzamide core, and the linker.
Late-Stage Functionalization: Exploring methods for introducing chemical modifications in the later stages of the synthesis to rapidly generate a diverse range of analogues from a common intermediate.
Flow Chemistry and Automation: Utilizing flow chemistry and automated synthesis platforms to increase the efficiency and throughput of analogue synthesis.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(2-(2-Acetamidothiazol-4-yl)acetamido)benzamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, starting with chloroacetylation of p-aminobenzoic acid to form intermediates. Key steps include:
- Reagent Optimization : Use of triethylamine in ethanol for pH control during chloroacetyl chloride addition .
- Purification : Recrystallization with ethanol to isolate intermediates (e.g., 4-(2-chloroacetamido)benzoic acid).
- Thiazole Ring Formation : Reaction with 2-mercaptobenzimidazole under reflux conditions (5–6 hours) in ethanol with potassium carbonate .
- Critical Parameters : Solvent selection (ethanol for solubility), stoichiometric ratios (1:1 molar ratio of reactants), and reaction time (≥5 hours for complete conversion).
Q. How can researchers characterize the structure and purity of this compound?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) for functional group confirmation, IR for amide/thiazole bonds, and mass spectrometry (HRMS) for molecular weight validation.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to verify stoichiometry .
- Data Interpretation : Compare spectral data with PubChem entries (e.g., InChIKey: QSLNUBNGMVQBNP-UHFFFAOYSA-N) for structural validation .
Q. What biological activities have been reported for this compound and its structural analogs?
- Reported Activities :
- Key Functional Groups : The thiazole ring and acetamido moiety enhance binding to enzyme active sites, while the benzamide core improves solubility .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Strategy :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify energy barriers (e.g., transition states in thiazole ring formation) .
- Machine Learning : Train models on PubChem reaction datasets to predict optimal solvents (e.g., ethanol vs. DMF) and catalyst efficiency .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Approach :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR if discrepancies arise .
Q. What strategies improve selectivity in enzyme inhibition studies involving this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
